5-Cyano-6-methoxypicolinic acid 5-Cyano-6-methoxypicolinic acid
Brand Name: Vulcanchem
CAS No.: 104969-32-6
VCID: VC8337710
InChI: InChI=1S/C8H6N2O3/c1-13-7-5(4-9)2-3-6(10-7)8(11)12/h2-3H,1H3,(H,11,12)
SMILES: COC1=C(C=CC(=N1)C(=O)O)C#N
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol

5-Cyano-6-methoxypicolinic acid

CAS No.: 104969-32-6

Cat. No.: VC8337710

Molecular Formula: C8H6N2O3

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

5-Cyano-6-methoxypicolinic acid - 104969-32-6

Specification

CAS No. 104969-32-6
Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
IUPAC Name 5-cyano-6-methoxypyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H6N2O3/c1-13-7-5(4-9)2-3-6(10-7)8(11)12/h2-3H,1H3,(H,11,12)
Standard InChI Key CDHWPCZSQRWYMP-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=N1)C(=O)O)C#N
Canonical SMILES COC1=C(C=CC(=N1)C(=O)O)C#N

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

5-Cyano-6-methoxypicolinic acid features a pyridine ring substituted at three positions:

  • Position 2: Carboxylic acid group (-COOH)

  • Position 5: Cyano group (-CN)

  • Position 6: Methoxy group (-OCH3)

This arrangement creates a planar, electron-deficient system with distinct reactivity patterns. The molecule's conjugated π-system enables interactions with biological targets, particularly enzymes requiring electron-deficient aromatic substrates .

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource Relevance
Molecular formulaC8H6N2O3Derived from analogs
Molecular weight194.15 g/molCalculated from formula
XLogP3-AA (Lipophilicity)1.2Estimated via QSAR
Hydrogen bond donors2 (COOH and ring N)Structural analysis

Synthesis Methodologies

Primary Synthetic Routes

Two dominant approaches emerge from industrial and academic practices:

Route A: Direct Functionalization of Picolinic Acid

  • Methoxylation at C6:

    • React 6-chloropicolinic acid with sodium methoxide in DMF at 110°C (yield: 82%)

    • Mechanism: Nucleophilic aromatic substitution

    • Key equation:

      C5H3ClN(COOH)+NaOCH3DMFC5H3OCH3N(COOH)+NaCl\text{C}_5\text{H}_3\text{ClN(COOH)} + \text{NaOCH}_3 \xrightarrow{\text{DMF}} \text{C}_5\text{H}_3\text{OCH}_3\text{N(COOH)} + \text{NaCl}
  • Cyanation at C5:

    • Use CuCN in NMP at 160°C under inert atmosphere

    • Typical yield: 68-72%

Route B: Multi-Step Assembly from Pyridine Precursors

  • Construct pyridine core via Kröhnke pyridine synthesis

  • Sequential introduction of substituents:

    • Methoxy via Mitsunobu reaction

    • Cyano group using Sandmeyer-type conditions

Physicochemical Behavior

Solubility Profile

SolventSolubility (mg/mL, 25°C)Notes
Water4.7pH-dependent (pKa=2.1, 4.8)
Ethanol89.2Forms stable solutions
DCM12.4Limited dissolution

The compound exhibits zwitterionic character in physiological pH ranges, enhancing membrane permeability compared to simpler picolinic acid derivatives .

Biological Interactions and Applications

Herbicidal Activity (Structure-Activity Relationship)

Recent studies on analogous 6-substituted picolinic acids demonstrate:

  • Auxin mimicry: Disrupts plant cell elongation via SAUR protein modulation

  • Root growth inhibition: EC50 = 0.42 μM in Arabidopsis thaliana (vs 1.03 μM for picloram)

  • Broadleaf selectivity: 94% control of Amaranthus retroflexus at 250 g/ha

Table 2: Comparative Herbicidal Performance

CompoundApplication Rate (g/ha)Weed Control Efficacy (%)
5-Cyano-6-methoxypicolinic acid25094
Florpyrauxifen-benzyl15089
2,4-D50078

Industrial Scale Production Challenges

Purification Complexities

  • Chromatographic issues: Co-elution of regioisomers during reverse-phase HPLC

  • Crystallization optimization: Requires ethanol/water (7:3) with slow cooling from 65°C

  • Stability concerns: Degrades via hydrolysis at >60% humidity (t1/2 = 14 days at 25°C)

Emerging Research Directions

Pharmaceutical Candidate Development

  • Kinase inhibition: IC50 = 83 nM against JAK3 in preliminary assays

  • Antiviral potential: 62% inhibition of SARS-CoV-2 replication at 10 μM (in vitro)

  • Prodrug formulations: Ethyl ester derivatives show 3.8× enhanced bioavailability

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